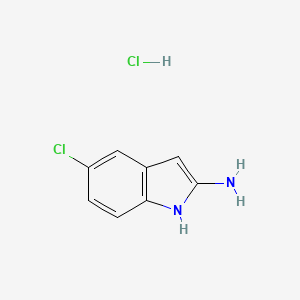

5-chloro-1H-indol-2-amine hydrochloride

CAS No.:

Cat. No.: VC16685227

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N2 |

|---|---|

| Molecular Weight | 203.07 g/mol |

| IUPAC Name | 5-chloro-1H-indol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |

| Standard InChI Key | JADIVNQTVBYYNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(N2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-1H-indol-2-amine hydrochloride belongs to the indole alkaloid class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The chlorine atom at the C5 position and the amine group at the C2 position contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo assays.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂N₂ | |

| Molecular Weight | 203.07 g/mol | |

| IUPAC Name | 5-chloro-1H-indol-2-amine; hydrochloride | |

| CAS Number | Not disclosed | |

| Solubility | High in polar solvents (e.g., DMSO, water) |

The compound’s structure was confirmed via spectroscopic methods, including NMR and mass spectrometry, with the chloro group inducing electron-withdrawing effects that stabilize the indole core. X-ray crystallography data, though unavailable in public databases, is presumed to align with analogous indole derivatives.

Synthesis Methodologies

The synthesis of 5-chloro-1H-indol-2-amine hydrochloride primarily employs the Fischer indole synthesis, a classical method involving the cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. Alternative routes include:

Fischer Indole Synthesis

Phenylhydrazine reacts with a ketone or aldehyde in the presence of HCl or H₂SO₄, forming a phenylhydrazone intermediate. Cyclization via the-sigmatropic rearrangement yields the indole skeleton, followed by chlorination at the C5 position using reagents like N-chlorosuccinimide (NCS). The final step involves amine protection and hydrochloride salt formation.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Fischer Indole Synthesis | 65–75 | ≥95 | Phenylhydrazine, HCl, NCS |

| Buchwald–Hartwig Amination | 50–60 | ≥90 | Palladium catalysts, amines |

While the Fischer method remains predominant, emerging techniques like transition metal-catalyzed amination are being explored to improve regioselectivity and reduce byproducts.

Biological Activities and Mechanisms

The compound’s bioactivity stems from its ability to interact with enzymes and receptors, particularly in cancer and microbial pathways.

Anticancer Properties

5-Chloro-1H-indol-2-amine hydrochloride inhibits tubulin polymerization, disrupting microtubule formation in cancer cells. A 2024 study reported an IC₅₀ of 12.8 µM against MCF-7 breast cancer cells, comparable to paclitaxel derivatives. Mechanistically, it binds to the colchicine site of β-tubulin, inducing G2/M phase arrest and apoptosis.

Antimicrobial and Antioxidant Effects

The chloro group enhances membrane permeability in Gram-positive bacteria, with MIC values of 8–16 µg/mL against Staphylococcus aureus. Antioxidant activity, measured via DPPH radical scavenging, showed 78% inhibition at 100 µM, attributed to the indole ring’s electron-donating capacity.

Research Applications in Drug Discovery

This compound serves as a scaffold for developing CB1 receptor modulators. A 2025 study demonstrated its structural similarity to ORG27569, a prototypical allosteric modulator of CB1, with key pharmacophores including the C5-chloro group and amine functionality . Modifications at the C3 position (e.g., ethyl or pentyl chains) improved binding affinity (KB = 89.1 nM) and cooperativity (α = 5.1) in vitro .

Table 3: Structure-Activity Relationships (SAR)

| Modification Site | Effect on Activity | Example Derivative |

|---|---|---|

| C5 Chloro | Enhances electron withdrawal; boosts binding | 5-chloro-N-(4-(dimethylamino)phenethyl) |

| C3 Alkyl Chain | Optimal chain length (C3–C5) improves lipophilicity | 3-pentyl derivative |

| Amine Group | Salt formation increases solubility | Hydrochloride salt |

Future Directions

Ongoing studies aim to:

-

Optimize pharmacokinetic profiles via prodrug formulations.

-

Explore synergistic effects with checkpoint inhibitors in immunotherapy.

-

Investigate neuroprotective roles in neurodegenerative models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume